molecular formula C7H6N2O3 B12570782 2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole] CAS No. 294661-44-2

2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]

Cat. No.: B12570782
CAS No.: 294661-44-2
M. Wt: 166.13 g/mol
InChI Key: BSICGUGJKSXHNU-UHFFFAOYSA-N
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Description

2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] is a complex heterocyclic compound characterized by its unique spiro structure, which involves the fusion of furo and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] typically involves multi-step reactions. One common method is the Michael addition–halogenation–intramolecular ring-closing (MHIRC) process. This method involves the transformation of 4-benzylidene-3-phenylisoxazol-5(4H)-one and 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate in ethanol at room temperature . The structure of the resulting compound is confirmed through elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy .

Industrial Production Methods

While specific industrial production methods for 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the MHIRC process and similar synthetic routes would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for halogenation, sodium acetate for base-catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the MHIRC process yields a spiro compound with confirmed structural integrity through various spectroscopic methods .

Scientific Research Applications

2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] involves its interaction with molecular targets through its functional groups. The compound’s spiro structure allows for unique binding interactions with enzymes or receptors, potentially modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] is unique due to its specific combination of furo and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

294661-44-2

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

spiro[2H-1,2-oxazole-5,6'-4H-furo[3,4-d][1,2]oxazole]

InChI

InChI=1S/C7H6N2O3/c1-2-8-12-7(1)6-5(4-10-7)3-9-11-6/h1-3,8H,4H2

InChI Key

BSICGUGJKSXHNU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3(O1)C=CNO3)ON=C2

Origin of Product

United States

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